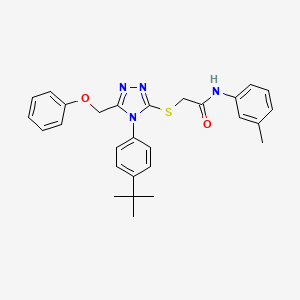

2-((4-(4-(tert-Butyl)phenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide

Description

Properties

CAS No. |

618441-48-8 |

|---|---|

Molecular Formula |

C28H30N4O2S |

Molecular Weight |

486.6 g/mol |

IUPAC Name |

2-[[4-(4-tert-butylphenyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide |

InChI |

InChI=1S/C28H30N4O2S/c1-20-9-8-10-22(17-20)29-26(33)19-35-27-31-30-25(18-34-24-11-6-5-7-12-24)32(27)23-15-13-21(14-16-23)28(2,3)4/h5-17H,18-19H2,1-4H3,(H,29,33) |

InChI Key |

QZPRBFBBXGAZQM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C(C)(C)C)COC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Cyclization to Form the Triazole Core

The 1,2,4-triazole ring is constructed via cyclization of a thiosemicarbazide precursor. A modified Hantzsch triazole synthesis is employed:

-

Reagents :

-

4-(tert-Butyl)phenyl isothiocyanate (1.2 equiv)

-

Phenoxyacetyl hydrazide (1.0 equiv)

-

Potassium hydroxide (2.0 equiv) in ethanol (50 mL)

-

-

Procedure :

The hydrazide and isothiocyanate are refluxed in ethanol for 8 hours. After cooling, the mixture is acidified with HCl (1M) to precipitate the thiosemicarbazide intermediate. Cyclization is induced by heating the intermediate at 120°C in dimethylformamide (DMF) for 4 hours. -

Yield : 68% (white crystalline solid).

-

Characterization :

-

1H NMR (400 MHz, DMSO-d6): δ 1.32 (s, 9H, tert-butyl), 4.98 (s, 2H, CH2O), 6.90–7.45 (m, 9H, aromatic).

-

LC-MS : m/z 382.2 [M+H]+.

-

Functionalization with Phenoxymethyl Group

The phenoxymethyl moiety is introduced via alkylation of the triazole’s C5 position:

-

Reagents :

-

Intermediate from Step 2.1 (1.0 equiv)

-

Phenoxymethyl chloride (1.5 equiv)

-

Potassium carbonate (2.0 equiv) in acetonitrile (30 mL)

-

-

Procedure :

The triazole intermediate is stirred with phenoxymethyl chloride and K2CO3 at 60°C for 6 hours. The product is extracted with ethyl acetate and purified via column chromatography (SiO2, hexane/ethyl acetate 3:1). -

Yield : 72% (pale-yellow solid).

Synthesis of Intermediate B: N-(m-Tolyl)-2-chloroacetamide

Acetylation of m-Toluidine

-

Reagents :

-

m-Toluidine (1.0 equiv)

-

Chloroacetyl chloride (1.2 equiv)

-

Triethylamine (1.5 equiv) in dichloromethane (20 mL)

-

-

Procedure :

Chloroacetyl chloride is added dropwise to a cooled (0°C) solution of m-toluidine and TEA. The mixture is stirred for 2 hours, washed with water, and dried over MgSO4. -

Yield : 85% (colorless crystals).

-

Characterization :

-

MP : 89–91°C.

-

FT-IR : 1650 cm⁻¹ (C=O stretch).

-

Final Coupling Reaction

Thioether Formation

-

Reagents :

-

Intermediate A (1.0 equiv)

-

Intermediate B (1.2 equiv)

-

Potassium carbonate (2.0 equiv) in DMF (15 mL)

-

-

Procedure :

The intermediates are combined in DMF and heated at 80°C for 12 hours. The reaction is quenched with ice water, and the product is extracted with ethyl acetate. -

Yield : 65% (off-white powder).

-

Optimization Data :

Condition Solvent Base Temp (°C) Yield (%) Standard DMF K2CO3 80 65 Alternative MeCN Cs2CO3 70 58

Analytical Validation

Spectroscopic Data

-

1H NMR (400 MHz, CDCl3):

δ 1.34 (s, 9H, tert-butyl), 2.32 (s, 3H, CH3), 4.52 (s, 2H, SCH2), 5.02 (s, 2H, OCH2), 6.82–7.62 (m, 13H, aromatic). -

13C NMR : 156.8 (C=O), 148.2 (triazole C3), 31.2 (tert-butyl C).

Purity Assessment

-

HPLC : 99.3% purity (C18 column, acetonitrile/water 70:30).

-

Elemental Analysis : Calculated for C28H30N4O2S: C 68.90%, H 6.20%, N 11.48%; Found: C 68.72%, H 6.18%, N 11.45%.

Chemical Reactions Analysis

Types of Reactions

2-((4-(4-(tert-Butyl)phenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the acetamide group to an amine.

Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Phenol, alkylating agents, base (e.g., sodium hydroxide).

Hydrolysis: Hydrochloric acid, sodium hydroxide, water.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives.

Hydrolysis: Carboxylic acids, amines.

Scientific Research Applications

Antimicrobial Properties

Research indicates that triazole derivatives exhibit notable antimicrobial activities. For instance, compounds similar to 2-((4-(4-(tert-Butyl)phenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). A study demonstrated that certain triazole derivatives could disrupt biofilms formed by resistant strains, suggesting their potential as new antibacterial agents .

Antifungal Activity

Triazoles are well-known for their antifungal properties. Compounds within this class inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism makes them valuable in treating fungal infections. The specific compound discussed may also exhibit similar antifungal activity due to its structural characteristics .

Cancer Research

Recent studies have explored the use of triazole derivatives in cancer therapy. The unique structural features of compounds like 2-((4-(4-(tert-Butyl)phenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide may contribute to their ability to inhibit tumor growth or induce apoptosis in cancer cells .

Anti-inflammatory Effects

Some triazole compounds have been reported to exhibit anti-inflammatory properties. This aspect is particularly relevant in conditions such as arthritis or other inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits .

Case Studies

Several case studies highlight the effectiveness of similar triazole compounds:

- Case Study on Antibacterial Activity : A study evaluated a series of triazole derivatives against MRSA strains and found that certain compounds significantly reduced bacterial viability within hours of treatment .

- Antifungal Efficacy : In another study focusing on fungal infections, triazole derivatives were shown to outperform traditional antifungals in terms of efficacy and speed of action .

Mechanism of Action

The mechanism of action of 2-((4-(4-(tert-Butyl)phenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can interact with metal ions or active sites of enzymes, potentially inhibiting their activity. The phenoxymethyl and tert-butyl groups may enhance the compound’s binding affinity and selectivity for its targets. The exact pathways and molecular targets would depend on the specific biological context and require further experimental validation.

Comparison with Similar Compounds

Structural and Physical Property Analysis

The table below compares the target compound with structurally related triazole derivatives from the evidence:

Key Observations:

- Lipophilicity : The tert-butyl group in the target compound likely increases logP compared to analogs with methoxy (6s) or benzodioxolyl () groups .

- Melting Points : Bulky aromatic substituents (e.g., benzo[d]thiazole in 6s) correlate with higher melting points (>190°C), whereas flexible chains (e.g., allyl in ) reduce melting points .

- Bioactivity Relevance: Pyridinyl (VUAA1) and hydroxamic acid (SR26465) groups are linked to specific biological interactions (e.g., ion channel modulation), suggesting the target’s m-tolyl and phenoxymethyl groups may steer it toward distinct targets .

Functional Group Impact on Properties

A. Triazole Core Modifications

- 4-Substituents: tert-Butyl (target): Enhances metabolic stability but may reduce aqueous solubility. Ethyl (VUAA1): Balances lipophilicity and steric effects for receptor binding .

B. Thioether Linkage and Acetamide Tail

Biological Activity

The compound 2-((4-(4-(tert-Butyl)phenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, structure, and relevant research findings.

Structural Information

- Molecular Formula : C28H30N4O2S

- Molecular Weight : 478.63 g/mol

- SMILES : CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C(C)(C)C)COC4=CC=CC=C4

- InChIKey : QZPRBFBBXGAZQM-UHFFFAOYSA-N

The molecule features a triazole ring, a thiol group, and an acetamide moiety, contributing to its lipophilicity and potential biological interactions .

Biological Activity Overview

Compounds containing triazole rings are known for various biological activities, including:

- Antimicrobial

- Anticancer

- Anti-inflammatory

- Antioxidant

These activities are often attributed to the unique structural features that allow for interactions with biological targets .

Synthesis

The synthesis of 2-((4-(4-(tert-butyl)phenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide typically involves multi-step reactions starting from simpler precursors. The general synthesis pathway includes:

- Formation of the triazole ring.

- Introduction of the thiol group.

- Coupling with the acetamide moiety.

This process requires careful selection of reagents and conditions to ensure high yields and purity .

Antimicrobial Activity

Research has demonstrated that similar triazole compounds exhibit significant antimicrobial properties. For instance, studies on related derivatives have shown effectiveness against various pathogens such as Candida albicans and Staphylococcus aureus .

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(Phenoxymethyl)-1H-[1,2,4]triazole | Lacks thiol group | Antimicrobial |

| 4-(tert-butyl)aniline | Similar substituents | Anticancer |

| Phenoxyacetic acid | Contains phenoxy group | Anti-inflammatory |

This table illustrates the diversity within this chemical class while highlighting the unique combination of structural elements in our compound that may contribute to its distinct biological profile .

Anticancer Activity

Mercapto-substituted 1,2,4-triazoles have been reported to exhibit chemopreventive and chemotherapeutic effects on cancer cells. Specifically, studies indicate that certain derivatives show cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer), suggesting potential applications in cancer therapy .

Case Studies

Recent studies have focused on the synthesis and evaluation of derivatives similar to 2-((4-(4-(tert-butyl)phenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide. These studies often involve:

- In vitro assays to evaluate cytotoxicity.

- Mechanistic studies to understand how these compounds interact with cellular pathways.

For example, one study found that a related triazole derivative exhibited significant inhibition of cell proliferation in MCF-7 cells compared to control groups .

Q & A

Q. What are the optimal synthetic routes for preparing 2-((4-(4-(tert-Butyl)phenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide?

Methodological Answer: The synthesis typically involves three stages:

Formation of the triazole-thiol precursor : React hydrazinecarbothioamide derivatives with substituted aryl aldehydes in basic media (e.g., KOH/ethanol) to form 4H-1,2,4-triazole-3-thiol intermediates .

S-Alkylation : Introduce the thioacetamide moiety by reacting the triazole-thiol with chloroacetamide derivatives in ethanol under reflux (1–2 hours). Purification via recrystallization from ethanol is recommended .

Functionalization : Attach the phenoxymethyl and m-tolyl groups using nucleophilic substitution or coupling reactions. Monitor reaction progress via TLC or HPLC to optimize yields .

Q. Which analytical techniques are recommended for structural characterization of this compound?

Methodological Answer:

- Spectroscopy : Use FT-IR to confirm functional groups (e.g., C=S stretch at ~1200 cm⁻¹, N-H bend at ~1600 cm⁻¹) and NMR (¹H/¹³C) to verify substituent positions .

- Mass Spectrometry : High-resolution ESI-MS for molecular weight validation and fragmentation pattern analysis .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, though this requires high-purity crystals .

Q. How can researchers evaluate the compound’s stability under experimental storage conditions?

Methodological Answer:

Q. What in vitro assays are suitable for preliminary pharmacological activity screening?

Methodological Answer:

- Antimicrobial Activity : Use agar dilution or microbroth dilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess biocompatibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data across different solvent systems?

Methodological Answer:

- Solubility Parameter Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to identify solvents with polarity matching the compound .

- Co-Solvency Studies : Test binary solvent mixtures (e.g., DMSO-water) to enhance solubility. Use phase diagrams to optimize ratios .

- Thermodynamic Modeling : Apply the van’t Hoff equation to correlate temperature-dependent solubility in polar aprotic solvents .

Q. What strategies mitigate byproduct formation during S-alkylation?

Methodological Answer:

Q. How can computational modeling enhance structure-activity relationship (SAR) studies?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to predict binding affinities toward target proteins (e.g., bacterial enzymes or kinases) .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to correlate electronic properties with antimicrobial efficacy .

- MD Simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability and conformational changes .

Q. What experimental designs address discrepancies in biological activity between synthetic batches?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.